molecular formula C10H11BrO3 B6338712 Methyl 3-bromo-2-ethoxybenzoate CAS No. 1823888-29-4

Methyl 3-bromo-2-ethoxybenzoate

Cat. No.: B6338712
CAS No.: 1823888-29-4
M. Wt: 259.10 g/mol
InChI Key: MXBQFQYZSDOGHL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethoxybenzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-ethoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-ethoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzoate ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Scientific Research Applications

Methyl 3-bromo-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-ethoxybenzoate is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

methyl 3-bromo-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13-2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBQFQYZSDOGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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